molecular formula C11H14O2S2 B14331389 Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- CAS No. 110815-90-2

Phenol, 5-(1,3-dithian-2-yl)-2-methoxy-

Cat. No.: B14331389
CAS No.: 110815-90-2
M. Wt: 242.4 g/mol
InChI Key: UQWDILQRUGDQNI-UHFFFAOYSA-N
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Description

Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is an organic compound that features a phenolic structure substituted with a 1,3-dithian-2-yl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dithian-2-yl)-2-methoxyphenol typically involves the chlorination of 1,3-dithiane to form 2-chloro-1,3-dithiane, which then undergoes electrophilic aromatic substitution with 2-methoxyphenol. The reaction conditions often include the use of N-chlorosuccinimide as the chlorinating agent and various solvents such as tetrahydrofuran (THF) in the presence of sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- undergoes several types of chemical reactions, including:

    Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dithiane group, yielding the corresponding phenol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenolic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding phenol without the dithiane group.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- involves its interaction with various molecular targets. The dithiane group can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites. Additionally, the phenolic and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is unique due to the presence of both the dithiane and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

110815-90-2

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

5-(1,3-dithian-2-yl)-2-methoxyphenol

InChI

InChI=1S/C11H14O2S2/c1-13-10-4-3-8(7-9(10)12)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3

InChI Key

UQWDILQRUGDQNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2SCCCS2)O

Origin of Product

United States

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